Iophendylate

Description

An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.

See also: Iopanoic Acid (related); Ioglunide (narrower).

Structure

3D Structure

Properties

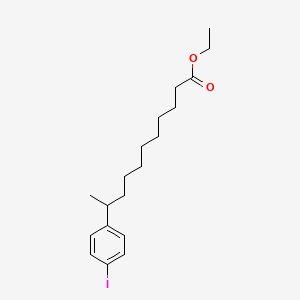

IUPAC Name |

ethyl 10-(4-iodophenyl)undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29IO2/c1-3-22-19(21)11-9-7-5-4-6-8-10-16(2)17-12-14-18(20)15-13-17/h12-16H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYLQVBQIBQVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052869 | |

| Record name | p-Iophendylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER; VERY SLIGHTLY SOL IN WATER | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.240-1.263 @ 20 DEG/20 °C | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO PALE YELLOW, VISCOUS LIQUID | |

CAS No. |

99-79-6 | |

| Record name | Iophendylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iofendylate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iophendylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iofendylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 10-(4-IODOPHENYL)UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3I57K9UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Iophendylate and its Historical Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iophendylate, marketed under trade names such as Pantopaque® and Myodil®, was an oil-based iodinated contrast agent widely used for myelography for several decades in the mid-20th century.[1][2] Its introduction in 1944 was a significant advancement over previously used agents, offering better visualization of the spinal canal and its contents.[3] However, its persistence in the body and association with a debilitating inflammatory condition known as arachnoiditis ultimately led to its discontinuation and replacement by water-soluble contrast media.[2][4] This technical guide provides a comprehensive overview of this compound, its chemical properties, historical application, and the toxicological concerns that led to its obsolescence, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Chemical and Physical Properties

This compound is a mixture of isomers of ethyl 10-(p-iodophenyl)undecanoate. It is a viscous, colorless to pale yellow oily liquid. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₂₉IO₂ |

| Molecular Weight | 416.34 g/mol |

| IUPAC Name | ethyl 10-(4-iodophenyl)undecanoate |

| CAS Number | 99-79-6 |

| Appearance | Colorless to pale yellow, viscous liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

| Iodine Content | Approximately 30.5% |

Historical Use in Myelography

This compound was the contrast agent of choice for myelography, a diagnostic imaging procedure used to detect pathologies of the spinal canal, including herniated discs, tumors, and spinal stenosis. The procedure involved the intrathecal injection of this compound into the subarachnoid space, followed by X-ray imaging.

Myelography Protocol with this compound (General Overview)

-

Patient Positioning: The patient was typically placed in a prone or lateral decubitus position on a tilting fluoroscopy table.

-

Lumbar Puncture: A lumbar puncture was performed, usually at the L2-L3 or L3-L4 vertebral interspace, to access the subarachnoid space.

-

Cerebrospinal Fluid (CSF) Removal: A small amount of CSF was often removed for laboratory analysis.

-

Contrast Injection: this compound was slowly injected into the subarachnoid space. The volume injected varied depending on the clinical indication, typically ranging from 3 to 12 mL.

-

Manipulation and Imaging: The table was tilted to allow the hyperbaric this compound to flow under gravity to the specific region of the spinal canal being investigated. A series of X-ray images were then taken.

-

Contrast Removal: Due to its non-absorbable nature, an attempt was made to remove the this compound at the end of the procedure by aspiration through the lumbar puncture needle. This was often a difficult and incomplete process.

Adverse Effects and Toxicological Profile

The primary reason for the discontinuation of this compound was its association with significant adverse effects, the most severe being chronic adhesive arachnoiditis.

Arachnoiditis

Arachnoiditis is a painful, chronic inflammatory condition of the arachnoid mater, one of the membranes that surround the spinal cord. The presence of the oily, non-absorbable this compound in the subarachnoid space could incite a foreign body inflammatory response, leading to nerve root clumping, scarring, and adhesion of the arachnoid membrane. This could result in chronic pain, neurological deficits, and disability.

The exact biochemical mechanism of this compound-induced arachnoiditis is not fully understood, but it is believed to be a multi-factorial inflammatory process.

References

- 1. Iopamidol in lumbar myelography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iopamidol for myelography. A clinical trial with a new non-ionic contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myelography in the Age of MRI: Why We Do It, and How We Do It - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachnoid response to contrast media: a comparison of this compound and metrizamide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Iophendylate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iophendylate, known commercially as Pantopaque or Myodil, is an iodinated fatty acid ester, specifically ethyl 10-(4-iodophenyl)undecanoate. Historically, it was a widely utilized oil-based radiocontrast agent for myelography, a diagnostic imaging procedure that visualizes the spinal canal. Its high iodine content provides excellent X-ray attenuation. However, due to its slow absorption by the body and the risk of long-term complications such as arachnoiditis, its clinical use has been largely superseded by water-soluble contrast agents and advanced imaging techniques like MRI.

Despite its obsolescence in clinical practice, the synthesis of this compound remains a subject of interest for research applications. Its unique lipophilic nature and its historical significance make it a valuable compound for studies in toxicology, pharmacology, and the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, including detailed experimental protocols and data presentation, to support researchers in its preparation for laboratory use.

This compound Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process. The first major step involves the synthesis of the key intermediate, 10-(4-iodophenyl)undecanoic acid, via a Friedel-Crafts acylation reaction. The subsequent step is the esterification of this carboxylic acid intermediate to yield the final product, this compound.

The foundational method for the synthesis of this compound and related compounds is detailed in U.S. Patent 2,348,231, granted to M. Guerbet. This patent outlines the reaction of a phenyl derivative with an unsaturated fatty acid or its derivative, followed by the introduction of iodine. A plausible and efficient modern adaptation of this synthesis is presented below.

Step 1: Synthesis of 10-(4-iodophenyl)undecanoic Acid

This step involves the reaction of iodobenzene with undecylenic acid (10-undecenoic acid) under Friedel-Crafts conditions. The reaction proceeds via an electrophilic substitution mechanism where the undecylenic acid, activated by a Lewis acid catalyst, acylates the iodobenzene ring.

Step 2: Esterification of 10-(4-iodophenyl)undecanoic Acid

The carboxylic acid intermediate is then converted to its ethyl ester, this compound, through a standard esterification reaction, typically using ethanol in the presence of an acid catalyst.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Materials | |

| Iodobenzene | Molar Mass: 204.01 g/mol |

| Undecylenic Acid | Molar Mass: 184.28 g/mol |

| Aluminum Chloride (Anhydrous) | Molar Mass: 133.34 g/mol |

| Ethanol | Molar Mass: 46.07 g/mol |

| Sulfuric Acid | Molar Mass: 98.08 g/mol |

| Intermediate | |

| 10-(4-iodophenyl)undecanoic acid | Molar Mass: 388.28 g/mol |

| Final Product | |

| This compound | Molar Mass: 416.34 g/mol |

| Theoretical Yield | Dependent on starting material quantities |

| Appearance | A clear, colorless to pale yellow, viscous oily liquid |

Experimental Protocols

Note: These protocols are adapted from established chemical principles and the general descriptions found in the historical literature. Researchers should perform their own risk assessments and optimizations. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 10-(4-iodophenyl)undecanoic Acid

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and dry carbon disulfide as the solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Addition of Reactants:

-

In the dropping funnel, prepare a mixture of undecylenic acid (1.0 equivalent) and iodobenzene (1.1 equivalents).

-

Add this mixture dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 46 °C for carbon disulfide) for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. The organic layer will contain the product.

-

Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) two to three times.

-

Combine the organic extracts and wash them sequentially with water, a saturated solution of sodium bicarbonate (to remove unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

-

Protocol 2: Synthesis of this compound (Ethyl 10-(4-iodophenyl)undecanoate)

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 10-(4-iodophenyl)undecanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

-

Catalyst Addition:

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic solution sequentially with water, a dilute solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

For research applications requiring high purity, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Mandatory Visualization

The following diagrams illustrate the this compound synthesis pathway and a general experimental workflow.

Caption: Chemical synthesis pathway of this compound.

Caption: General experimental workflow for this compound synthesis.

Pantopaque Contrast Medium: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantopaque, a radiocontrast agent used extensively for myelography from the 1940s to the 1980s, played a significant role in the diagnosis of spinal cord conditions. This oil-based medium, containing organically bound iodine, provided excellent radiographic contrast, allowing for the visualization of the spinal canal and its contents. However, its lipophilic nature and persistence in the body led to significant long-term adverse effects, primarily chronic arachnoiditis, which ultimately resulted in its withdrawal from the market. This technical guide provides an in-depth analysis of the composition of Pantopaque, its synthesis, physicochemical properties, and the experimental basis for its use and subsequent discontinuation.

Core Composition of Pantopaque

The active pharmaceutical ingredient (API) in Pantopaque is iofendylate . Chemically, iofendylate is a mixture of isomers of ethyl iodophenylundecanoate. It is a sterile, clear, colorless to pale yellow, viscous liquid.

Active Pharmaceutical Ingredient: Iofendylate

| Chemical Identifier | Value |

| IUPAC Name | ethyl 10-(4-iodophenyl)undecanoate |

| Synonyms | Pantopaque, Myodil, Ethiodan, Iophendylate |

| Molecular Formula | C₁₉H₂₉IO₂ |

| Molar Mass | 416.34 g/mol [1] |

| Iodine Content | Approximately 30.5% |

Excipients

Physicochemical Properties of Iofendylate

The clinical performance and toxicological profile of Pantopaque are directly linked to the physicochemical properties of iofendylate.

| Property | Description |

| Appearance | Clear, colorless to pale yellow, oily liquid |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform |

| Lipophilicity | Highly lipophilic (oil-based) |

| Viscosity | Viscous liquid |

Synthesis of Iofendylate

The synthesis of iofendylate is a multi-step process involving the formation of an iodinated aromatic fatty acid ester. While specific, detailed industrial protocols are proprietary, the general synthetic pathway can be outlined as follows:

-

Friedel-Crafts Acylation: Benzene is reacted with undecylenic acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a mixture of isomeric phenylundecylic acids.

-

Iodination: The resulting phenylundecylic acid isomers are iodinated, typically using an iodinating agent in the presence of an oxidizing agent, to introduce an iodine atom onto the phenyl ring, primarily at the para position.

-

Esterification: The iodinated phenylundecylic acid is then esterified with ethanol to produce the final product, ethyl iodophenylundecanoate (iofendylate).

Caption: General synthetic pathway of Iofendylate.

Experimental Protocols

Detailed experimental protocols from the original development and registration of Pantopaque are not publicly accessible. However, based on historical scientific literature, the evaluation of myelographic contrast agents like Pantopaque involved a series of preclinical and clinical studies.

Preclinical Animal Studies (General Methodology)

Preclinical evaluation of contrast media like Pantopaque typically involved intrathecal administration to animal models (e.g., dogs, monkeys) to assess both efficacy and toxicity.

Objective: To evaluate the radiographic quality and local tolerance of the contrast agent in the subarachnoid space.

Generalized Protocol:

-

Animal Model: Healthy adult dogs of a specified weight range.

-

Anesthesia: General anesthesia is induced and maintained throughout the procedure.

-

Contrast Administration: A specific volume of the contrast agent (e.g., Pantopaque) is injected into the subarachnoid space via cisternal or lumbar puncture.

-

Radiographic Imaging: Radiographs (and later, fluoroscopy) are taken immediately after injection and at various time points to assess the flow and distribution of the contrast agent within the spinal canal.

-

Clinical Observation: Animals are monitored for a defined period post-procedure for any neurological deficits, signs of pain, or other adverse reactions.

-

Histopathology: At the end of the observation period, animals are euthanized, and the spinal cord and meninges are harvested for histopathological examination to assess for inflammation (arachnoiditis), nerve root damage, and other tissue reactions.

Caption: Generalized workflow for preclinical evaluation of myelographic contrast agents.

Mechanism of Action and Adverse Effects

The diagnostic utility of Pantopaque stemmed from the high atomic number of iodine, which attenuates X-rays, creating a clear image of the space occupied by the contrast medium. However, its oil-based, non-absorbable nature was the primary driver of its adverse effect profile.

Signaling Pathway to Adverse Effects

The retention of iofendylate in the subarachnoid space initiated a chronic inflammatory response, leading to arachnoiditis. This process can be conceptualized as follows:

-

Presence of Foreign Body: Droplets of iofendylate persist in the subarachnoid space.

-

Inflammatory Cell Infiltration: The foreign material triggers an influx of inflammatory cells, such as macrophages and lymphocytes.

-

Fibroblast Proliferation: Chronic inflammation stimulates the proliferation of fibroblasts.

-

Collagen Deposition: Fibroblasts deposit collagen, leading to the formation of fibrous adhesions.

-

Arachnoiditis: These adhesions obliterate the subarachnoid space, tethering nerve roots and potentially leading to pain, neurological deficits, and the formation of cysts.

Caption: Pathophysiological pathway from Iofendylate retention to arachnoiditis.

Conclusion

Pantopaque (iofendylate) was a pivotal development in neuroradiology, offering a means to visualize spinal pathologies with unprecedented clarity for its time. Its core composition was centered on the iodinated organic molecule, iofendylate, which provided its radiopaque properties. However, the very physicochemical characteristics that made it a long-lasting contrast agent—its oil-based nature and insolubility in cerebrospinal fluid—were also the source of its significant long-term toxicity, primarily chronic adhesive arachnoiditis. The eventual development of water-soluble, absorbable contrast agents marked a significant advancement in patient safety and led to the obsolescence of Pantopaque. This guide has provided a technical overview of Pantopaque's composition and the scientific rationale behind its use and eventual discontinuation, based on the available historical data.

References

An In-depth Technical Guide to the Discovery and Development of the Myodil Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and eventual decline of the oil-based contrast agent, Myodil (iophendylate). Intended for an audience of researchers, scientists, and drug development professionals, this document delves into the chemical synthesis, preclinical and clinical evaluation, mechanism of action, and the significant adverse event profile of this once widely used myelographic agent. The guide emphasizes quantitative data, detailed experimental protocols, and the molecular pathways associated with its primary long-term complication, arachnoiditis.

Introduction: The Dawn of Myelography and the Need for Contrast

Myelography, the radiographic visualization of the spinal canal, emerged as a critical diagnostic tool in the early 20th century.[1] The initial procedures utilized air as a contrast medium, followed by the introduction of oil-based substances like Lipiodol in 1922.[1] However, these early agents were fraught with issues of toxicity.[1] This set the stage for the development of a new contrast agent that promised improved tolerability.

Myodil, known as Pantopaque in the United States, was the trade name for this compound, a mixture of isomers of ethyl iodophenylundecanoate.[2][3] Developed and marketed by Glaxo Laboratories, Myodil was introduced in 1944 and became the preferred contrast agent for myelography for several decades. Its oil-based nature provided excellent and persistent radiographic contrast, allowing for detailed visualization of the spinal subarachnoid space. However, this same property would ultimately lead to its downfall.

Chemical Discovery and Synthesis

The active component of Myodil is this compound, chemically known as ethyl 10-(4-iodophenyl)undecanoate. It is a sterile, colorless to pale yellow, viscous fluid.

Chemical Properties

| Property | Value |

| Chemical Formula | C19H29IO2 |

| Molar Mass | 416.34 g/mol |

| Iodine Content | 30.5% |

| Physical State | Viscous liquid |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

While the precise, proprietary industrial synthesis protocol for Myodil is not publicly detailed, the synthesis of this compound can be conceptually understood through established organic chemistry principles. The synthesis would likely involve a multi-step process culminating in the esterification of 10-(4-iodophenyl)undecanoic acid with ethanol. The key challenge in the synthesis is the introduction of the iodine atom onto the phenyl ring and the subsequent formation of the long-chain carboxylic acid.

A plausible synthetic route is outlined below. This is a generalized scheme and does not represent the specific, optimized industrial process.

Preclinical Development and Toxicity Profile

The preclinical evaluation of Myodil involved animal studies to assess its efficacy as a contrast agent and its safety profile. These studies, primarily conducted in rats, dogs, and monkeys, were crucial in identifying the potential for adverse effects.

Animal Models and Efficacy

Early animal experiments demonstrated that this compound provided good visualization of the subarachnoid space. Its high viscosity and immiscibility with cerebrospinal fluid (CSF) allowed for controlled movement of the contrast agent within the spinal canal by tilting the animal, a technique that would be mirrored in clinical practice.

Preclinical Toxicity Studies

Preclinical toxicity studies revealed a significant drawback of this compound: its propensity to induce arachnoiditis, a chronic inflammation of the arachnoid mater, one of the membranes that surround the brain and spinal cord.

Key Findings from Preclinical Toxicity Studies:

-

Induction of Arachnoiditis: Studies in dogs and monkeys consistently showed that retained this compound in the subarachnoid space led to a chronic inflammatory reaction characterized by arachnoid inflammation, fibrosis, and adhesions.

-

Comparison with Water-Soluble Agents: Comparative studies in monkeys demonstrated that the arachnoiditis produced by this compound was more severe than that caused by the water-soluble contrast agent metrizamide. The cellular reaction to this compound was also qualitatively different.

-

Role of Blood: Experimental studies in dogs suggested that the presence of blood in the CSF could potentiate the inflammatory response to this compound, increasing the severity of arachnoiditis.

Table of Preclinical Toxicity Data (Qualitative)

| Animal Model | Contrast Agent | Key Findings | Reference |

| Monkeys | This compound vs. Metrizamide | This compound produced more severe inflammation and fibrosis. | |

| Dogs | This compound with/without autologous blood | Severe, extensive arachnoiditis with inflammation, fibrosis, and adhesions. | |

| Rats | This compound | Caused meningitis and adhesive arachnoiditis, even after removal. |

Experimental Protocol: Animal Myelography and Histopathology

A generalized protocol for preclinical evaluation of contrast agents in a monkey model is described below.

Protocol: Experimental Myelography in Monkeys

-

Animal Preparation: Sixteen healthy adult macaque monkeys are used. The animals are anesthetized and placed in a prone position.

-

Lumbar Puncture: Aseptic technique is used to perform a lumbar puncture, and a small amount of CSF is withdrawn for baseline analysis.

-

Contrast Administration: The animals are divided into groups. One group receives an intrathecal injection of this compound, another receives a water-soluble contrast agent like metrizamide, and a control group receives an equivalent volume of sterile saline. The injection is performed slowly under fluoroscopic guidance.

-

Imaging: Radiographs are taken immediately after injection and at subsequent time points to assess the distribution and clearance of the contrast agent.

-

Post-Procedure Monitoring: Animals are monitored for any neurological deficits or signs of distress.

-

Follow-up and Histopathology: After a predetermined period (e.g., 12 weeks), the animals undergo a final myelogram and are then euthanized. The spinal cord and meninges are carefully dissected, fixed in formalin, and embedded in paraffin.

-

Histological Analysis: Sections of the spinal cord and meninges are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for inflammation, fibrosis, and cellular infiltration. The severity of arachnoiditis is graded based on a standardized scoring system.

References

The Lipophilic Character of Iophendylate: A Double-Edged Sword in Neuroradiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iophendylate, a mixture of isomers of ethyl iodophenylundecanoate, was once a cornerstone of myelography, serving as an oil-based contrast agent for visualizing the spinal canal.[1][2][3] Its utility was intrinsically linked to its pronounced lipophilic nature, a property that also proved to be its greatest liability, leading to its eventual replacement by safer, water-soluble agents. This guide provides a comprehensive examination of the lipophilic properties of this compound, detailing its physicochemical characteristics, the experimental methods used to determine them, and the profound implications of its lipophilicity on its biological interactions and long-term toxicity.

Physicochemical Properties of this compound

This compound's high lipophilicity is quantitatively described by its partition coefficient (logP), water solubility, and other related physicochemical parameters. These properties dictated its behavior as a contrast agent, allowing it to form a cohesive, radiopaque column within the cerebrospinal fluid (CSF). However, this same oil-based nature prevented its ready absorption and elimination, leading to its prolonged retention within the subarachnoid space.[3]

Below is a summary of the key physicochemical properties of this compound, compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₉IO₂ | [4] |

| Molecular Weight | 416.34 g/mol | |

| LogP (Partition Coefficient) | 6.08 - 7.7 | |

| Water Solubility | 2.52e-05 mg/mL (Predicted) | |

| Vapor Pressure | 2.25 x 10⁻⁷ mmHg at 25°C | |

| Polar Surface Area | 26.30 Ų | |

| Physical Form | Colorless to pale yellow, viscous liquid |

Experimental Protocols for Determining Lipophilicity

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). A high LogP value, as seen with this compound, indicates a strong preference for the lipid phase and thus high lipophilicity.

1. Shake-Flask Method (OECD Guideline 107)

This traditional method involves dissolving the test substance in a mixture of n-octanol and water, followed by vigorous shaking to allow for partitioning between the two phases.

-

Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

-

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of water.

-

The funnel is shaken at a constant temperature until equilibrium is reached (typically 24 hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

2. High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

This method estimates the LogP based on the retention time of a compound on a reversed-phase HPLC column.

-

Apparatus: HPLC system with a C18 column, UV detector.

-

Procedure:

-

A series of reference compounds with known LogP values are injected onto the HPLC column.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known LogP values.

-

This compound is then injected under the same conditions, and its retention factor is determined.

-

The LogP of this compound is then interpolated from the calibration curve.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution. The extremely low water solubility of this compound is a direct consequence of its high lipophilicity.

1. Shake-Flask Method (OECD Guideline 105)

-

Apparatus: Flasks, constant temperature shaker, analytical instrument for quantification.

-

Procedure:

-

An excess amount of this compound is added to a flask containing water.

-

The flask is shaken at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtered aqueous solution is determined analytically.

-

The Biological Consequences of this compound's Lipophilicity

The high lipophilicity of this compound is the primary driver of its persistent and toxic effects within the central nervous system. Unlike water-soluble contrast agents that are readily cleared, this compound remains in the subarachnoid space for years, leading to a chronic inflammatory condition known as arachnoiditis.

The interaction of this compound with the delicate arachnoid membrane is a complex process. Its oily nature allows it to readily adhere to and potentially intercalate with the lipid bilayers of the arachnoid cells. This persistent physical interaction is believed to trigger a cascade of inflammatory responses.

Proposed Signaling Pathway for this compound-Induced Arachnoiditis

The following diagram illustrates a proposed signaling pathway for the development of arachnoiditis following the introduction of this compound into the subarachnoid space. This pathway is a synthesis of the pathological descriptions of the condition, which include inflammation, fibrosis, and cellular infiltration.

Caption: Proposed pathway of this compound-induced arachnoiditis.

The highly lipophilic this compound adheres to and disrupts the arachnoid cell membranes, causing cellular stress and the release of damage-associated molecular patterns (DAMPs). These molecules recruit immune cells, leading to a state of chronic inflammation. Inflammatory mediators, in turn, activate fibroblasts, resulting in excessive extracellular matrix (ECM) deposition and ultimately leading to the debilitating fibrosis and adhesions characteristic of arachnoiditis.

Experimental Workflow for Investigating this compound's Biological Effects

A logical workflow to investigate the biological consequences of this compound's lipophilicity would involve a multi-step process, from initial physicochemical characterization to in vivo studies.

Caption: Workflow for assessing this compound's biological impact.

This workflow begins with a thorough characterization of this compound's lipophilic properties. Subsequent in vitro studies using arachnoid cell cultures would assess its direct cytotoxicity and inflammatory potential. Finally, in vivo animal models would allow for the histopathological and radiological examination of the long-term consequences of intrathecal this compound administration, confirming the link between its lipophilicity and the induction of arachnoiditis.

Conclusion

The case of this compound serves as a critical lesson in drug development, highlighting the paramount importance of understanding the holistic impact of a compound's physicochemical properties. Its high lipophilicity, while beneficial for its function as a contrast agent, was the very characteristic that led to its devastating long-term side effects. For researchers and scientists today, the story of this compound underscores the necessity of a comprehensive assessment of a drug candidate's lipophilic character, not just for its intended mechanism of action, but also for its potential off-target and long-term toxicological profile. The methodologies and conceptual frameworks presented in this guide provide a foundation for such critical evaluations in modern drug discovery and development.

References

- 1. Arachnoid response to contrast media: a comparison of this compound and metrizamide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced basal arachnoiditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The risk of arachnoiditis from experimental nonionic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound myelography induced thoracic arachnoiditis, arachnoid cyst and syrinx, four decades later - PubMed [pubmed.ncbi.nlm.nih.gov]

Iophendylate Persistence in the Body: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iophendylate, an oil-based contrast agent marketed as Pantopaque® and Myodil®, was extensively used for myelography from the 1940s until the late 1980s.[1][2] Its high lipophilicity and chemical stability, while beneficial for imaging, result in extremely slow absorption from the subarachnoid space, leading to its long-term persistence in the body for decades.[3][4] This extended residence time can incite a chronic inflammatory response, culminating in adhesive arachnoiditis, a condition characterized by inflammation and scarring of the arachnoid mater.[3] This guide provides a comprehensive technical overview of the physicochemical properties, pharmacokinetics, long-term pathological effects, and the underlying cellular and molecular mechanisms associated with this compound persistence. It also details experimental methodologies for its detection and the study of its pathological consequences.

Physicochemical Properties and Pharmacokinetics

This compound is a mixture of isomers of ethyl iodophenylundecanoate. Its oily nature and high viscosity contributed to its clear visualization on radiographs but also hindered its removal post-procedure.

Data Presentation: Pharmacokinetic Parameters

The extremely slow clearance of this compound is a defining characteristic. While precise pharmacokinetic parameters from modern studies are scarce due to its discontinuation, the available data indicates a clearance rate of approximately 0.5 to 3 ml per year. This slow removal is the primary factor behind its long-term persistence. A comprehensive table of its known pharmacokinetic properties is presented below.

| Parameter | Value | Reference |

| Chemical Name | Ethyl 10-(4-iodophenyl)undecanoate | |

| Molecular Formula | C19H29IO2 | |

| Molar Mass | 416.34 g/mol | |

| Physical State | Oily liquid | |

| Primary Route of Administration | Intrathecal | |

| Absorption/Clearance Rate | 0.5 - 3 ml/year from the subarachnoid space | |

| Biological Half-life | Measured in years | |

| Distribution | Primarily retained within the subarachnoid space; can migrate within the CSF | |

| Metabolism | Believed to be minimal due to its chemical inertness | Inferred from persistence |

| Excretion | Extremely slow and incomplete | |

| Plasma Protein Binding | Data not available; expected to be high due to lipophilicity | Inferred from chemical properties |

Long-Term Pathological Effects: Adhesive Arachnoiditis

Chronic retention of this compound in the subarachnoid space acts as a foreign body, triggering a persistent inflammatory response that leads to adhesive arachnoiditis.

Histopathological Findings

The pathological hallmark of this compound-induced arachnoiditis is a fibrovascular proliferation of the leptomeninges. This process involves:

-

Granuloma Formation: Encysted droplets of this compound are surrounded by foreign-body giant cells, lymphocytes, and plasma cells.

-

Fibrosis: Progressive scarring and collagen deposition can lead to the obliteration of the subarachnoid space.

-

Nerve Root Entrapment: The adhesive process can entrap spinal nerve roots, leading to neurological symptoms.

Cellular and Molecular Mechanisms of this compound-Induced Inflammation

The chronic inflammation triggered by this compound is a complex process initiated by the innate immune system's recognition of the persistent foreign material.

Signaling Pathways

The following signaling pathways are implicated in the macrophage-driven inflammatory response to non-degradable foreign bodies like this compound.

Caption: this compound-induced inflammatory signaling pathways in macrophages.

Description of Signaling Pathways:

-

Pattern Recognition and NF-κB Activation: Macrophages recognize this compound droplets as foreign bodies, likely through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This recognition triggers downstream signaling cascades, prominently involving the adaptor protein MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK activation results in the phosphorylation and degradation of IκB, releasing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.

-

NLRP3 Inflammasome Activation: The phagocytosis of particulate matter like this compound can induce lysosomal stress and potassium efflux, leading to the assembly and activation of the NLRP3 inflammasome. This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form, potently amplifying the inflammatory response.

-

MAPK Pathway Activation: PRR engagement also activates the mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK. These kinases activate other transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of inflammatory mediators.

-

JAK-STAT Pathway: Cytokines released by macrophages can act in an autocrine or paracrine manner, binding to their receptors and activating the JAK-STAT signaling pathway. This pathway further amplifies and sustains the inflammatory response, contributing to the chronic nature of the inflammation seen with retained this compound.

Experimental Protocols

The following sections detail methodologies for the detection of this compound and the study of its induced pathology.

Protocol for Quantification of this compound in Biological Tissues (Generalized)

5.1.1 Tissue Homogenization and Extraction

-

Accurately weigh approximately 1 gram of the tissue sample (e.g., spinal cord, meninges).

-

Homogenize the tissue in 5 mL of a 2:1 (v/v) chloroform:methanol solution using a mechanical homogenizer.

-

Transfer the homogenate to a glass tube and vortex for 2 minutes.

-

Add 1.25 mL of deionized water, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipophilic this compound.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of hexane for GC-MS analysis or a suitable mobile phase for LC-MS analysis.

5.1.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Injection: 1 µL splitless injection at 280°C.

-

MS Detection: Electron ionization (EI) mode, scanning from m/z 50 to 500.

-

Quantification: Based on a standard curve of this compound in the same solvent, monitoring characteristic ions.

5.1.3 Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for this compound.

-

Quantification: Based on a standard curve prepared in the appropriate matrix.

Caption: Workflow for the extraction and quantification of this compound.

Protocol for Induction of Arachnoiditis in an Animal Model (Rat)

This protocol is based on descriptions of experimental arachnoiditis induction in the literature.

5.2.1 Animal Model and this compound Administration

-

Use adult male Sprague-Dawley rats (250-300g).

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Perform a lumbar puncture at the L4-L5 intervertebral space using a 25-gauge needle.

-

Withdraw 0.05 mL of cerebrospinal fluid (CSF) to confirm correct needle placement.

-

Slowly inject 0.1 mL of this compound into the subarachnoid space.

-

Maintain the animal in a head-up position for 1 hour post-injection to confine the this compound to the lumbar region.

-

House the animals under standard conditions for a predetermined period (e.g., 4, 8, or 12 weeks) to allow for the development of chronic arachnoiditis.

5.2.2 Histopathological Assessment

-

At the end of the experimental period, euthanize the animals and perfuse with saline followed by 10% neutral buffered formalin.

-

Carefully dissect the spinal cord and meninges from the lumbar region.

-

Process the tissues for paraffin embedding.

-

Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis.

-

Score the degree of arachnoiditis based on a semi-quantitative scale (0-4) for inflammation, fibrosis, and nerve root clumping.

Caption: Experimental workflow for this compound-induced arachnoiditis in a rat model.

Conclusion

The long-term persistence of this compound in the body is a significant concern due to its propensity to cause chronic adhesive arachnoiditis. Its extremely slow clearance from the subarachnoid space results in a prolonged foreign body reaction, driven by complex inflammatory signaling pathways within macrophages and other immune cells. While the use of this compound has been discontinued, the legacy of its persistence continues to be observed in patients who underwent myelography decades ago. The technical information and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to understand and investigate the long-term consequences of retained medical devices and agents, and to develop safer alternatives. Further research into targeted anti-inflammatory therapies may offer potential treatment strategies for patients suffering from the chronic effects of this compound.

References

- 1. This compound-induced basal arachnoiditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thoracic spinal this compound-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cranial Polyneuropathy Secondary to Remote this compound Myelography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Mechanism of Action of Iophendylate as a Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iophendylate, an iodinated fatty acid ester, was historically a widely used oil-based contrast agent for myelography, marketed under trade names such as Pantopaque and Myodil.[1] Its primary function was to opacify the subarachnoid space for radiographic visualization of the spinal cord and nerve roots.[2] The core of its mechanism of action as a contrast agent lies in the high atomic number of its constituent iodine atoms, which provides excellent X-ray attenuation.[3] However, its lipophilic nature and slow clearance from the cerebrospinal fluid (CSF) led to significant long-term complications, primarily chronic adhesive arachnoiditis, which ultimately resulted in its discontinuation from clinical use.[1][4] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and the pathophysiological consequences of this compound administration, with a focus on the underlying cellular and molecular events.

Physicochemical Properties of this compound

The utility and the drawbacks of this compound as a contrast agent are intrinsically linked to its chemical and physical characteristics. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₉IO₂ | |

| Molar Mass | 416.343 g/mol | |

| Iodine Content | 30.5% | |

| Density | 1.240-1.263 g/cm³ at 20°C | |

| logP (Octanol-Water Partition Coefficient) | ~6.7–7.5 | |

| Water Solubility | 2.52 × 10⁻⁵ g/L | |

| Viscosity at 25°C | Significantly lower than iodized poppy-seed oil (1/22nd) | |

| Viscosity at 37.5°C | Significantly lower than iodized poppy-seed oil (1/17th) |

Mechanism of Action as a Radiocontrast Agent

The fundamental principle behind this compound's function as a contrast agent is the photoelectric effect. The iodine atoms within the this compound molecule have a high atomic number (Z=53), which significantly increases the probability of photoelectric absorption of X-ray photons compared to the surrounding soft tissues, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen). This differential absorption of X-rays creates a high contrast on radiographic images, allowing for clear delineation of the spinal subarachnoid space.

The workflow for myelography using this compound is depicted in the following diagram:

Pathophysiological Mechanism of this compound-Induced Arachnoiditis

The long-term retention of the highly lipophilic this compound within the subarachnoid space is the primary driver of its neurotoxicity. The presence of this foreign, oily substance incites a chronic inflammatory response in the arachnoid mater, a delicate membrane surrounding the brain and spinal cord. This chronic inflammation ultimately leads to the development of adhesive arachnoiditis, a debilitating condition characterized by pain, neurological deficits, and the formation of scar tissue that can obliterate the subarachnoid space.

The proposed signaling pathway for this compound-induced arachnoiditis is illustrated below. This pathway is a logical construct based on the known principles of chronic inflammation and fibrosis, as direct experimental evidence for each specific step with this compound is limited.

Experimental Protocols

The investigation of this compound's adverse effects has been primarily conducted through animal studies. Below are detailed methodologies for key experiments cited in the literature.

Experimental Myelography in a Primate Model

This protocol is adapted from studies investigating this compound-induced arachnoiditis in monkeys.

Objective: To induce and study the histopathological changes of arachnoiditis following intrathecal administration of this compound.

Animal Model: Rhesus or Cynomolgus monkeys.

Procedure:

-

Animal Preparation: Monkeys are fasted overnight and premedicated with an appropriate combination of sedatives and analgesics (e.g., ketamine hydrochloride, acepromazine maleate, and atropine sulfate). The lumbar region is shaved and prepared with an antiseptic solution.

-

Lumbar Puncture: The animal is placed in a prone position. A sterile lumbar puncture is performed at the L3-L4 or L4-L5 intervertebral space using a 20-gauge spinal needle.

-

CSF Withdrawal and Contrast Injection: A small volume of cerebrospinal fluid (approximately 1 mL) is withdrawn. A specified volume of this compound (e.g., 0.6 mL) is then slowly injected into the subarachnoid space. The contrast agent is typically not aspirated after the procedure in experimental models to ensure its retention and the development of arachnoiditis.

-

Post-Procedure Care: Following the injection, the animal is maintained in a head-up position to prevent the cranial flow of the hyperbaric contrast agent. Radiographs are taken to confirm the distribution of the contrast medium.

-

Observation Period: Animals are monitored for a predetermined period (e.g., 12 weeks) to allow for the development of chronic inflammatory changes.

-

Euthanasia and Tissue Collection: At the end of the observation period, animals are euthanized with an overdose of a barbiturate. The spinal cord and meninges are carefully dissected and collected for histopathological analysis.

Histopathological Analysis of Arachnoiditis

Objective: To qualitatively and quantitatively assess the extent of inflammation and fibrosis in the arachnoid mater.

Procedure:

-

Tissue Fixation and Processing: The collected spinal cord and meninges are fixed in 10% neutral buffered formalin. The tissue is then processed through graded alcohols and xylene and embedded in paraffin wax.

-

Sectioning: 5-micrometer thick sections are cut from the paraffin blocks.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of inflammation, cellular infiltration, and fibrosis.

-

Masson's Trichrome Stain: To specifically visualize collagen deposition and assess the degree of fibrosis.

-

Immunohistochemistry: To identify specific cell types and inflammatory markers. For example, staining for S100 can identify neural crest-derived cells, and CD20 can identify B-lymphocytes, providing insights into the cellular components of the inflammatory infiltrate.

-

-

Microscopic Evaluation: Stained sections are examined under a light microscope. The severity of arachnoiditis can be graded based on a semi-quantitative scoring system that evaluates the degree of inflammation, fibrosis, and nerve root clumping.

The experimental workflow for inducing and assessing this compound-induced arachnoiditis is summarized in the following diagram:

Conclusion

This compound served as an effective radiocontrast agent due to the high X-ray attenuating properties of its iodine content. However, its lipophilic nature and subsequent long-term retention in the subarachnoid space trigger a chronic inflammatory cascade, leading to the debilitating condition of adhesive arachnoiditis. The proposed mechanism involves the persistent irritation of meningeal cells, leading to the release of pro-inflammatory mediators, recruitment of immune cells, and ultimately, excessive collagen deposition and fibrosis. The experimental protocols detailed in this guide provide a framework for the preclinical assessment of the neurotoxicity of intrathecally administered agents. The historical experience with this compound underscores the critical importance of biocompatibility and clearance kinetics in the development of contrast agents and other therapeutic agents intended for intrathecal administration.

References

Early Studies on Iophendylate: A Technical Guide to Safety and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical and preclinical studies on Iophendylate (brand names: Pantopaque, Myodil), an oil-based contrast agent widely used for myelography from the 1940s until the late 1980s. The document synthesizes quantitative data on its safety and efficacy, details the experimental protocols of the time, and visualizes key procedural workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and neuroscience, offering a historical perspective on the evaluation of neuroradiological contrast agents.

Efficacy of this compound Myelography

Early evaluations of this compound focused on its diagnostic accuracy in identifying spinal pathologies, primarily herniated intervertebral discs and spinal tumors. The agent's high radiopacity provided clear delineation of the spinal subarachnoid space, which was a significant advancement over previously used agents like air and Lipiodol.

Diagnostic Quality Assessment

Table 1: Diagnostic Quality of this compound (Pantopaque) Myelography

| Study/Comparison | Metric | This compound (Pantopaque) | Comparator (Amipaque) |

| Kieffer et al. (1978)[1] | "Good" Examination Rating | 76% (of 50 cases) | 74% (of 117 cases) |

Safety Profile of this compound

The safety of this compound was a significant concern that ultimately led to its discontinuation. Adverse effects ranged from acute, transient symptoms to severe, long-term neurological complications, primarily due to the agent's poor absorption and prolonged retention in the cerebrospinal fluid (CSF).

Acute Adverse Events

Common immediate side effects following this compound myelography included headache, nausea, and vomiting. One comparative study quantified the incidence of these events.

Table 2: Incidence of Acute Adverse Events Following Myelography

| Adverse Event | This compound (Pantopaque) (n=50) | Amipaque (n=117) |

| Headache | 32% | 38% |

| Nausea and Vomiting | Less common than Amipaque | More common than Pantopaque |

Source: Kieffer et al. (1978)

Cerebrospinal Fluid (CSF) Analysis

Early studies also investigated the impact of this compound on CSF composition, revealing signs of meningeal irritation.

Table 3: Cerebrospinal Fluid Changes Following this compound Myelography (n=50)

| CSF Parameter | Pre-Myelogram (Mean) | 24 Hours Post-Myelogram (Mean) | 1 Week Post-Myelogram (Mean) |

| Total Cell Count | 9.81 cells/mm³ | 532.6 cells/mm³ | 204 cells/mm³ |

| Total Proteins | Normal (value not specified) | Significant Rise | Fall not statistically significant |

| Sugar | No significant change | No significant change | No significant change |

| Chlorides | No significant change | No significant change | No significant change |

Note: All CSF samples were negative for bacterial cultures.

Chronic Adverse Events and Complications

The most significant safety concern with this compound was the high incidence of chronic arachnoiditis, an inflammation of the arachnoid mater that can lead to debilitating pain, neurological deficits, and the formation of cysts and syrinxes. The oil-based nature of this compound led to its retention in the spinal canal for years, and in some cases, migration to the intracranial space was observed decades after the initial procedure. Severe cases of arachnoiditis could lead to obliteration of the subarachnoid space. Fatalities were also reported, though rare.

Experimental Protocols

Early Clinical Myelography Protocol (circa 1940s-1950s)

The following protocol is a synthesis of descriptions from early literature on this compound myelography.

Patient Preparation:

-

Patients were typically admitted to the hospital.

-

Premedication was sometimes administered.

-

A detailed clinical history and neurological examination were performed.

Contrast Administration:

-

Lumbar Puncture: A lumbar puncture was performed, usually between the third and fourth lumbar vertebrae.

-

CSF Sample Collection: A sample of cerebrospinal fluid was often collected for baseline analysis.

-

Injection of this compound: A small volume of this compound, typically 3 to 6 cubic centimeters, was injected into the subarachnoid space.

-

Needle Removal: The spinal needle was removed following the injection.

Imaging Procedure:

-

Fluoroscopy: The flow of the contrast medium was observed in real-time using fluoroscopy.

-

Tilting Table: The patient was placed on a tilting table, which was maneuvered to control the movement of the dense, oil-based contrast medium up and down the spinal canal.

-

Radiographic Images: Spot radiographs were taken in various positions (e.g., anteroposterior, lateral, oblique) to visualize the spinal cord and nerve roots.

Post-Procedure Care:

-

Removal of Contrast Medium: An attempt was often made to remove the this compound by aspiration through a lumbar puncture needle to minimize irritation. This process was often difficult and incomplete.

-

Bed Rest: Patients were typically kept on bed rest for a period following the procedure.

-

Monitoring: Patients were monitored for immediate adverse reactions such as headache, fever, and signs of meningeal irritation.

Representative Early Animal Study Protocol

The following protocol is based on descriptions of early animal experiments investigating the toxicity of this compound.

Subjects:

-

Various animal models were used, including dogs and monkeys.

Procedure:

-

Anesthesia: Animals were anesthetized for the procedure.

-

Intrathecal Injection: A specified dose of this compound was injected into the subarachnoid space. In some comparative studies, a control group received an inert substance or a different contrast agent.

-

Observation Period: The animals were observed for a predetermined period, ranging from days to months.

-

Histopathological Analysis: After the observation period, the animals were euthanized, and tissue samples from the spinal cord and meninges were collected for histological examination to assess for inflammation, fibrosis, and other pathological changes.

Visualizations

Caption: Workflow of this compound Myelography.

Caption: this compound Safety and Efficacy Profile.

References

Iophendylate in Biological Systems: A Technical Review of its Persistence and Interaction

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Iophendylate (marketed as Pantopaque or Myodil) is an oil-based iodinated contrast agent historically used for myelography. Its use was discontinued due to its poor absorption from the subarachnoid space and its association with long-term complications, most notably adhesive arachnoiditis. This technical guide provides a comprehensive overview of the current understanding of this compound's behavior in biological systems. A striking feature of this compound is its remarkable persistence in vivo, with retention times measured in decades. While the parent compound is known to elicit a significant chronic inflammatory response, there is a notable absence of definitive studies identifying or characterizing its specific degradation products in biological milieus. This document summarizes the known biological interactions of this compound, outlines the analytical methodologies that could be employed to investigate its potential biodegradation, and presents a hypothetical degradation pathway based on its chemical structure.

Introduction

This compound is a mixture of ethyl esters of iodophenylundecanoic acid.[1] Introduced in the 1940s, it was a principal tool in radiological imaging of the spinal canal for many years.[2] However, its lipophilic nature and slow clearance rate led to its retention in the cerebrospinal fluid (CSF) spaces, often resulting in chronic inflammatory conditions.[3][4] The primary clinical concern associated with retained this compound is adhesive arachnoiditis, a painful and debilitating condition characterized by inflammation and scarring of the arachnoid mater.[3]

Despite its long history of clinical use, the metabolic fate of this compound remains largely uncharacterized. The prevailing understanding is that the compound is extremely stable in vivo and is not subject to significant metabolic degradation. The biological response appears to be primarily a foreign body reaction to the intact oil droplets.

Biological Response to Retained this compound

The retention of this compound in the subarachnoid space initiates a chronic inflammatory cascade. This response is characterized by the infiltration of various immune cells and the subsequent fibrotic changes in the meninges.

Cellular and Tissue-Level Interactions

The pathological response to this compound is a well-documented foreign-body granulomatous reaction. Macrophages are key cellular players, attempting to phagocytose the lipid droplets of the contrast medium. This process is largely ineffectual due to the size of the droplets, leading to the formation of multinucleated giant cells. The inflammatory infiltrate also includes lymphocytes and plasma cells. Over time, this chronic inflammation leads to fibrovascular proliferation of the leptomeninges, which can result in the obliteration of the subarachnoid space.

The table below summarizes the key histological findings in tissues exposed to this compound.

| Histological Finding | Description | References |

| Macrophage Infiltration | Presence of lipid-laden macrophages (lipophages) surrounding this compound droplets. | |

| Foreign-Body Giant Cells | Formation of multinucleated giant cells in an attempt to engulf larger oil droplets. | |

| Lymphocytic and Plasmacytic Infiltrates | Chronic inflammatory cell infiltrates, indicative of a persistent immune response. | |

| Fibrovascular Proliferation | Proliferation of connective tissue and blood vessels in the leptomeninges. | |

| Adhesive Arachnoiditis | Adhesion of the arachnoid mater to the dura mater, leading to scarring and potential nerve root entrapment. | |

| Encystment | Formation of fibrous capsules around larger deposits of this compound. |

Investigating this compound Degradation: Methodologies and Hypothetical Pathways

The absence of identified degradation products of this compound presents a significant knowledge gap. The following sections detail the experimental approaches that could be employed to investigate its potential metabolism and propose a hypothetical degradation pathway.

Proposed Experimental Workflow for Degradation Analysis

A systematic investigation into this compound degradation would require a multi-pronged approach, combining in vitro and in vivo models with advanced analytical techniques. The following diagram outlines a potential experimental workflow.

Potential Analytical Techniques

The identification and quantification of potential this compound metabolites would necessitate the use of highly sensitive and specific analytical methods. The following table summarizes suitable techniques.

| Analytical Technique | Application in this compound Degradation Studies |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from its potential more polar metabolites. |

| Gas Chromatography (GC) | Separation of potential volatile or semi-volatile degradation products. |

| Mass Spectrometry (MS) | Identification and structural elucidation of metabolites when coupled with HPLC or GC (LC-MS, GC-MS). High-resolution MS can provide accurate mass measurements for formula determination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated and purified metabolites. |

Hypothetical Degradation Pathway

This compound is an ethyl ester of an iodinated fatty acid. Based on its chemical structure, several metabolic transformations, although not yet observed, are theoretically possible. The most probable initial step would be hydrolysis of the ester bond, a common metabolic reaction for ester-containing xenobiotics, catalyzed by esterases present in various tissues and fluids, including the central nervous system. Subsequent metabolism of the resulting iodophenylundecanoic acid could involve beta-oxidation, a common pathway for fatty acid degradation. Deiodination is another possibility, although the carbon-iodine bond in aryl iodides is generally stable.

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Conclusion

The available scientific literature indicates that this compound is a remarkably biopersistent compound. The primary biological consequence of its long-term retention is a chronic inflammatory response, leading to conditions such as adhesive arachnoiditis. There is a significant lack of evidence for any substantial biodegradation of this compound in vivo. The identification and characterization of potential degradation products remain an unaddressed area of research. Future investigations employing modern analytical techniques are necessary to definitively elucidate the metabolic fate of this compound and to fully understand the long-term toxicological implications of its use. This knowledge would be valuable not only for historical perspective but also for informing the development of future long-residence medical devices and drug delivery systems.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0015318) [hmdb.ca]

- 2. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cranial Polyneuropathy Secondary to Remote this compound Myelography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmr.net.in [ijmr.net.in]

Methodological & Application

Laboratory synthesis of Iophendylate for experimental use

Application Note: Laboratory Synthesis of Iophendylate

For Experimental Use in Pharmaceutical and Radiochemical Research

Abstract

This compound, known by trade names such as Pantopaque and Myodil, is an iodized fatty acid ester formerly utilized as an oil-based radiocontrast agent for myelography.[1][2] Although its clinical use has been superseded by safer, water-soluble agents, its unique lipophilic properties and chemical structure make it a compound of interest for experimental research in drug delivery, toxicology, and the study of long-term biocompatibility of implanted medical materials. This document provides a detailed protocol for the laboratory-scale synthesis of this compound (ethyl 10-(4-iodophenyl)undecanoate) for research purposes. The described synthesis involves a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction and esterification.

Synthesis Pathway Overview

The synthesis of this compound proceeds in two primary stages. The first stage is a Friedel-Crafts acylation reaction between undecylenic acid and iodobenzene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form an intermediate ketone. The second stage involves the reduction of the ketone and subsequent esterification of the carboxylic acid to yield the final product, this compound.

Caption: Logical workflow for the two-stage synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Undecylenic Acid | C₁₁H₂₀O₂ | 184.28 | Reagent grade, ≥98% |

| Iodobenzene | C₆H₅I | 204.01 | Reagent grade, ≥98% |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Handle in a fume hood |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated, ~37% |

| Zinc Amalgam (Zn(Hg)) | Zn(Hg) | - | Prepared from Zinc dust and HgCl₂ |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Anhydrous, for esterification |

| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Concentrated, catalyst |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | For neutralization |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous, for drying |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

| Silica Gel | SiO₂ | 60.08 | For column chromatography |

| Hexane / Ethyl Acetate | - | - | Eluent for chromatography |

Experimental Protocol

Safety Precaution: This synthesis involves corrosive and hazardous materials. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Stage 1: Friedel-Crafts Acylation

-

Reaction Setup:

-

In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add anhydrous aluminum chloride (0.15 mol) to anhydrous dichloromethane (150 mL).

-

Cool the suspension to 0°C in an ice bath.

-

-

Addition of Reactants:

-

Prepare a solution of undecylenic acid (0.1 mol) and iodobenzene (0.12 mol) in 50 mL of anhydrous dichloromethane.

-

Add this solution dropwise to the stirred AlCl₃ suspension over a period of 60 minutes, maintaining the temperature between 0-5°C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).